2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-methoxyphenyl)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[4-(3-fluorophenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O4S/c1-30-18-9-7-16(8-10-18)24-20(27)13-25-14-26(17-5-2-4-15(22)12-17)21-19(31(25,28)29)6-3-11-23-21/h2-12H,13-14H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEVRDDRJMDUBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2CN(C3=C(S2(=O)=O)C=CC=N3)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-methoxyphenyl)acetamide (CAS Number: 1251597-02-0) is a novel synthetic molecule that has garnered attention for its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H19FN4O4S
- Molecular Weight : 442.5 g/mol
- Structure : Characterized by a pyrido-thiadiazine core with fluorophenyl and methoxyphenyl substituents.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its potential as an anti-cancer agent and its effects on various cellular pathways.
Anticancer Activity
Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings related to its anticancer properties:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 12.5 | Induction of apoptosis via caspase activation |
| HeLa (Cervical) | 15.0 | Inhibition of cell proliferation and migration |
| A549 (Lung) | 10.0 | Disruption of microtubule dynamics |
The compound's mechanism of action appears to involve several pathways:
- Apoptosis Induction : It promotes apoptotic cell death in cancer cells through the activation of caspases, which are crucial for the execution phase of apoptosis.
- Cell Cycle Arrest : The compound has been shown to arrest the cell cycle at the G2/M phase, leading to reduced proliferation rates in sensitive cell lines.
- Inhibition of Kinase Activity : Preliminary studies suggest that it may inhibit specific kinases involved in cell signaling pathways that regulate growth and survival.
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy and safety profile of this compound:
-
Study on MDA-MB-231 Cells :
- Researchers observed that treatment with the compound led to a significant increase in apoptotic markers such as Annexin V and cleaved PARP.
- The study concluded that the compound could serve as a promising candidate for breast cancer therapy due to its selective toxicity towards cancer cells while sparing normal cells.
-
Combination Therapy Investigations :
- A combination of this compound with known chemotherapeutics like doxorubicin was tested. Results indicated a synergistic effect, enhancing the overall cytotoxicity against resistant cancer cell lines.
- This suggests potential for use in combination therapies to overcome drug resistance.
-
In Vivo Studies :
- Animal models treated with this compound exhibited significant tumor regression compared to control groups.
- Toxicological assessments indicated a favorable safety profile with no significant adverse effects observed at therapeutic doses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
